(R)-1-Boc-3-fluoropyrrolidine
Overview
Description
®-1-Boc-3-fluoropyrrolidine is a fluorinated pyrrolidine derivative. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a fluorine atom at the third position of the pyrrolidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-3-fluoropyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-3-fluoropyrrolidine.
Protection Step: The nitrogen atom of ®-3-fluoropyrrolidine is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as column chromatography to obtain ®-1-Boc-3-fluoropyrrolidine in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of ®-1-Boc-3-fluoropyrrolidine can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: ®-1-Boc-3-fluoropyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Major Products:
Substitution Reactions: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be obtained.
Deprotection Reactions: The primary product is ®-3-fluoropyrrolidine after Boc removal.
Scientific Research Applications
®-1-Boc-3-fluoropyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the development of fluorinated analogs of biologically active molecules to study their pharmacokinetics and pharmacodynamics.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-Boc-3-fluoropyrrolidine is primarily related to its role as an intermediate in the synthesis of biologically active compounds. The fluorine atom can influence the electronic properties and metabolic stability of the target molecules, thereby affecting their interaction with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
®-1-Boc-3-chloropyrrolidine: Similar structure but with a chlorine atom instead of fluorine.
®-1-Boc-3-bromopyrrolidine: Similar structure but with a bromine atom instead of fluorine.
®-1-Boc-3-iodopyrrolidine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: ®-1-Boc-3-fluoropyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the reactivity and biological activity of the compound.
Properties
IUPAC Name |
tert-butyl (3R)-3-fluoropyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUECTKVSIDXQQE-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654395 | |
Record name | tert-Butyl (3R)-3-fluoropyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876617-25-3 | |
Record name | tert-Butyl (3R)-3-fluoropyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 876617-25-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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